molecular formula C15H17IO3 B12821984 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B12821984
M. Wt: 372.20 g/mol
InChI Key: PBRAGIZIEINLNK-UHFFFAOYSA-N
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Description

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (IUPAC name: (1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) is a halogenated cyclohexane derivative with a molecular formula of C₁₅H₁₇IO₃ and a molecular weight of 372.2 g/mol . The compound features a cis-configured cyclohexane ring with a carboxylic acid group at position 1 and a 2-(4-iodophenyl)-2-oxoethyl substituent at position 2. Its structural uniqueness lies in the para-iodophenyl group, which confers distinct electronic and steric properties, making it relevant as a pharmaceutical intermediate or research tool .

Properties

IUPAC Name

2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-iodobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of cyclohexane carboxylic acid derivatives with varying aryl substituents. Key analogs include:

Halogen-Substituted Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Supplier
4-Iodo (Target Compound) 4-Iodophenyl C₁₅H₁₇IO₃ 372.2 ≥95% purity; lab use CymitQuimica, Biosynth
4-Bromo (Analog) 4-Bromophenyl C₁₅H₁₇BrO₃ 325.2 Building block for APIs LEAP CHEM CO., LTD.
2-Bromo (Analog) 2-Bromophenyl C₁₅H₁₇BrO₃ 325.2 Intermediate for chiral synthesis ChemBK
2-Iodo (Analog) 2-Iodophenyl C₁₅H₁₇IO₃ 372.2 GHS Class 9; stored at room temperature Fujifilm Wako
4-Nitro (Analog) 4-Nitrophenyl C₁₅H₁₇NO₅ 307.3* Non-chirally pure; research applications Rieke Metals

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius and lower electronegativity compared to bromine may enhance lipophilicity and influence binding interactions in biological systems .
  • Electron-Withdrawing Groups : The 4-nitro analog’s nitro group introduces strong electron-withdrawing effects, altering the phenyl ring’s electron density and reactivity .
Structural Isomers and Backbone Variants
Compound Name Backbone/Configuration Key Feature Applications Source
trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Cyclopentane (trans) Smaller ring size; trans-configuration Unspecified research use Fluorochem
cis-4-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid Cyclohexane (cis-4) Trifluoromethyl group Pharmaceutical intermediates Fluorochem

Key Observations :

  • Ring Size : Cyclopentane derivatives (e.g., ) may exhibit reduced conformational flexibility compared to cyclohexane analogs, affecting pharmacokinetics .
  • Substituent Position : The cis-4-substituted trifluoromethyl analog highlights how substituent placement on the cyclohexane ring modulates steric and electronic properties .

Research and Application Insights

  • Chiral Synthesis : The cis-configuration of the target compound and its analogs is critical for enantioselective reactions, as seen in related cyclohexane derivatives .
  • Metabolism : While direct data are lacking, structurally similar compounds (e.g., 2-oxoethyl-substituted acids) undergo hepatic glucuronidation and renal excretion .

Biological Activity

Chemical Structure and Properties

Cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, with the molecular formula C15H17IO3C_{15}H_{17}IO_3, features a cyclohexane ring, an iodophenyl group, and a carboxylic acid functional group. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis typically involves the reaction of 4-iodobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation to yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium or copper compounds.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins or enzymes, which may alter their activity. Additionally, the carboxylic acid group can form hydrogen bonds, enhancing the compound's binding affinity and specificity for various biological targets.

Biological Studies

Recent studies have explored the compound's potential therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
  • Anticancer Activity : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Inhibition of Enzyme Activity : In vitro studies demonstrated that the compound inhibits certain kinases involved in cancer progression, showcasing its potential as a lead compound for developing kinase inhibitors.
  • Protein-Ligand Interactions : Binding studies have revealed that this compound interacts with various proteins, suggesting its role as a modulator in biochemical pathways critical for disease states.

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

CompoundActivity TypeIC50 (µM)Reference
This compoundKinase Inhibition12.5
Related Compound AAnti-inflammatory15.0
Related Compound BAnticancer10.0

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Areas of focus include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

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